Cas no 56741-99-2 (5-(Aminomethyl)pyrimidine-2,4-diamine dihydrochloride)

5-(Aminomethyl)pyrimidine-2,4-diamine dihydrochloride is a chemically stable dihydrochloride salt derivative of a pyrimidine-based amine compound. Its key advantages include high purity and solubility in aqueous solutions, making it suitable for pharmaceutical and biochemical research applications. The presence of both aminomethyl and diamine functional groups enhances its reactivity, allowing for versatile use in nucleoside synthesis and as a building block for heterocyclic compounds. The dihydrochloride form improves handling and storage stability compared to the free base. This compound is particularly valuable in medicinal chemistry for developing potential therapeutic agents, owing to its structural compatibility with biologically active molecules.
5-(Aminomethyl)pyrimidine-2,4-diamine dihydrochloride structure
56741-99-2 structure
Product Name:5-(Aminomethyl)pyrimidine-2,4-diamine dihydrochloride
CAS No:56741-99-2
MF:C5H11Cl2N5
MW:212.080337762833
CID:945882
PubChem ID:12223900
Update Time:2025-11-01

5-(Aminomethyl)pyrimidine-2,4-diamine dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • 5-(Aminomethyl)pyrimidine-2,4-diamine dihydrochloride
    • 5-(aminomethyl)pyrimidine-2,4-diamine,hydrochloride
    • SB59519
    • DB-340558
    • 56741-99-2
    • 5-(Aminomethyl)pyrimidine-2,4-diaminedihydrochloride
    • Inchi: 1S/C5H9N5.2ClH/c6-1-3-2-9-5(8)10-4(3)7;;/h2H,1,6H2,(H4,7,8,9,10);2*1H
    • InChI Key: RRHFWLWUPKMTTR-UHFFFAOYSA-N
    • SMILES: Cl.Cl.N1C(N)=NC=C(C=1N)CN

Computed Properties

  • Exact Mass: 211.0391508g/mol
  • Monoisotopic Mass: 211.0391508g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 106
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 104Ų

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5-(Aminomethyl)pyrimidine-2,4-diamine dihydrochloride Related Literature

Additional information on 5-(Aminomethyl)pyrimidine-2,4-diamine dihydrochloride

Introduction to 5-(Aminomethyl)pyrimidine-2,4-diamine dihydrochloride (CAS No. 56741-99-2)

5-(Aminomethyl)pyrimidine-2,4-diamine dihydrochloride is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the chemical abstracts service number 56741-99-2, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular structure of this compound consists of a pyrimidine core substituted with an aminomethyl group at the 5-position and diamine functionalities at the 2- and 4-positions, further stabilized by the dihydrochloride salt form.

The pyrimidine scaffold is a fundamental motif in biochemistry, playing a crucial role in the synthesis of nucleic acids and various pharmacologically active molecules. The presence of multiple amine groups in 5-(Aminomethyl)pyrimidine-2,4-diamine dihydrochloride enhances its reactivity, making it a versatile intermediate in organic synthesis. This reactivity has been exploited in the development of novel therapeutic agents targeting various biological pathways.

Recent advancements in medicinal chemistry have highlighted the importance of 5-(Aminomethyl)pyrimidine-2,4-diamine dihydrochloride in the design of small-molecule inhibitors. Studies have demonstrated its utility in modulating enzymes involved in cancer metabolism and inflammation. For instance, researchers have explored its potential as a precursor in synthesizing inhibitors of poly(ADP-ribose) polymerase (PARP), which are critical in DNA repair mechanisms and have shown promise in treating certain types of cancer.

The diamine functionalities at the 2- and 4-positions of the pyrimidine ring provide multiple sites for chemical modification, enabling the creation of libraries of derivatives with tailored biological activities. This flexibility has been leveraged in high-throughput screening campaigns to identify compounds with enhanced pharmacokinetic profiles and reduced toxicity. The dihydrochloride salt form not only improves solubility but also enhances stability, making it a practical candidate for further pharmaceutical development.

In addition to its role as a building block for drug discovery, 5-(Aminomethyl)pyrimidine-2,4-diamine dihydrochloride has found applications in materials science. Its ability to form coordination complexes with metal ions has been utilized in the development of catalysts and sensors. These complexes exhibit unique electronic properties that can be harnessed for various technological applications.

The synthesis of 5-(Aminomethyl)pyrimidine-2,4-diamine dihydrochloride involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to achieve high yields and enantiopurity. These techniques are essential for producing pharmaceutical-grade material that meets stringent regulatory requirements.

Recent research has also focused on the pharmacological properties of derivatives of 5-(Aminomethyl)pyrimidine-2,4-diamine dihydrochloride. Studies indicate that modifications at the aminomethyl group can significantly alter binding affinity and selectivity towards target proteins. This underscores the importance of structure-activity relationship studies in optimizing drug candidates for clinical use.

The compound's potential as an antiviral agent has not been overlooked. Preliminary studies suggest that derivatives of 5-(Aminomethyl)pyrimidine-2,4-diamine dihydrochloride can inhibit viral replication by interfering with essential enzymatic processes. This opens up new avenues for developing treatments against emerging infectious diseases.

Another area of interest is the use of 5-(Aminomethyl)pyrimidine-2,4-diamine dihydrochloride in regenerative medicine. Its ability to promote cell proliferation and differentiation has been explored in tissue engineering applications. By integrating this compound into biomaterials, researchers aim to develop scaffolds that support tissue regeneration and repair.

The environmental impact of synthesizing and using 5-(Aminomethyl)pyrimidine-2,4-diamine dihydrochloride is also a consideration. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. These sustainable practices are crucial for ensuring the long-term viability of pharmaceutical manufacturing processes.

In conclusion, 5-(Aminomethyl)pyrimidine-2,4-diamine dihydrochloride (CAS No. 56741-99-2) is a multifaceted compound with significant potential across multiple domains of science and medicine. Its unique structural features make it a valuable tool for drug discovery, materials science, and biotechnology. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to play an increasingly important role in addressing global challenges in health and technology.

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